Spinosyn D;Spinosyn-D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

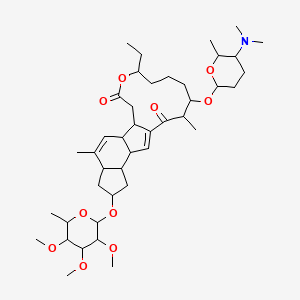

Spinosyn D is a naturally occurring compound belonging to the spinosyn family of insecticides. These compounds are produced by the fermentation of the bacterium Saccharopolyspora spinosa. Spinosyn D, along with Spinosyn A, is a major component of the commercial insecticide Spinosad. The spinosyns are characterized by a unique tetracyclic macrolide structure with two attached saccharides, which contribute to their potent insecticidal activity .

Méthodes De Préparation

Spinosyn D is primarily produced through the fermentation of Saccharopolyspora spinosa. The fermentation process involves the cultivation of the bacterium in a nutrient-rich medium, followed by the extraction and purification of the spinosyn compounds. Industrial production methods typically involve optimizing fermentation conditions to maximize yield and purity. The purification process often includes techniques such as high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) to isolate Spinosyn D from other fermentation products .

Analyse Des Réactions Chimiques

Spinosyn D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Spinosyn D can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Applications De Recherche Scientifique

Spinosyn D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a model compound for studying the biosynthesis and structure-activity relationships of macrolide insecticides In biology, Spinosyn D is employed in research on insect physiology and neurobiology due to its unique mode of action on nicotinic acetylcholine receptorsIndustrially, Spinosyn D is used in the formulation of insecticides for crop protection and pest control .

Mécanisme D'action

The mechanism of action of Spinosyn D involves the disruption of nicotinic acetylcholine receptors in the nervous system of insects. This disruption leads to continuous activation of these receptors, resulting in overstimulation of the nervous system, muscle contractions, paralysis, and ultimately, death of the insect. The unique binding sites targeted by Spinosyn D are distinct from those affected by other insecticides, contributing to its effectiveness and selectivity .

Comparaison Avec Des Composés Similaires

Spinosyn D is often compared with other members of the spinosyn family, such as Spinosyn A, Spinosyn E, and Spinosyn F. While all these compounds share a similar tetracyclic macrolide structure, they differ in their substituent patterns and biological activities. For example, Spinosyn A is the most abundant and active component in Spinosad, while Spinosyn D is a more hydrophobic analogue with slightly lower activity. Other similar compounds include the butenyl-spinosyns, which have a different side chain length at the C-21 position and exhibit similar insecticidal activity .

Propriétés

IUPAC Name |

15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDECBWLKMPEKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861316 |

Source

|

| Record name | 13-{[5-(Dimethylamino)-6-methyloxan-2-yl]oxy}-9-ethyl-4,14-dimethyl-7,15-dioxo-2,3,3a,5a,5b,6,7,9,10,11,12,13,14,15,16a,16b-hexadecahydro-1H-as-indaceno[3,2-d]oxacyclododecin-2-yl 6-deoxy-2,3,4-tri-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)

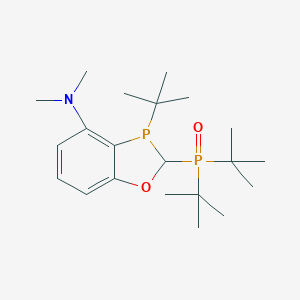

![Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B13400072.png)

![(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine](/img/structure/B13400079.png)